6,7-Dimethylpterin

Description

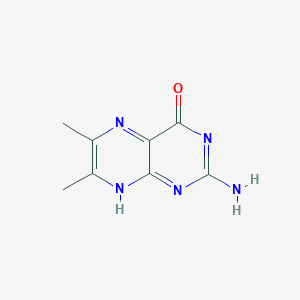

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6,7-dimethyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWZUPPXTCQQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)NC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209986 | |

| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-55-2 | |

| Record name | 6,7-Dimethylpterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6,7-dimethylpteridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3OYY5QRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dimethylpterin: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethylpterin, a member of the pteridine class of heterocyclic compounds, has garnered increasing interest within the scientific community due to its association with various biological processes, most notably its potential as a biomarker for certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological roles of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a curated summary of its quantitative properties. Furthermore, this document explores its relevance in biological signaling, offering insights for researchers in medicinal chemistry, diagnostics, and drug development.

Chemical Structure and Identification

This compound is a substituted pterin, featuring a bicyclic pyrazine and pyrimidine ring system. The systematic IUPAC name for this compound is 2-amino-6,7-dimethyl-4(3H)-pteridinone .[1] Its structure is characterized by two methyl groups at positions 6 and 7 of the pteridine core.

| Identifier | Value |

| IUPAC Name | 2-amino-6,7-dimethyl-4(3H)-pteridinone[1] |

| Synonyms | NSC 31671[1] |

| CAS Number | 611-55-2[1] |

| Molecular Formula | C₈H₉N₅O[1] |

| SMILES | O=C1N=C(N)N=C2NC(C)=C(C)N=C21 |

| InChI Key | ZKWZUPPXTCQQJL-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value |

| Molecular Weight | 191.19 g/mol |

| Appearance | Crystalline solid |

| Melting Point | >260 °C |

| Solubility | Slightly soluble in chloroform and DMSO |

| UV Absorption Maxima (λmax) | 218, 275, 345 nm |

| pKa | Data not available |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a substituted pyrimidine with a dicarbonyl compound. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,5-triamino-6-hydroxypyrimidine dihydrochloride

-

Diacetyl

-

Sodium acetate (NaOAc)

-

7 N Sodium hydroxide (NaOH)

-

Activated charcoal

-

Acetic acid

-

Water

-

2 L round bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum desiccator with NaOH

Procedure:

-

Reaction Setup: In a 2 L round bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.

-

Addition of Reagents: Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form. After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.

-

Reflux: After 30 minutes, place the flask in a heating mantle and fit it with a reflux condenser. Reflux the solution for 1 hour.

-

Cooling and Initial Precipitation: Remove the heating mantle and allow the solution to cool overnight.

-

Filtration and Washing: Filter the precipitated raw this compound and wash the filter cake with 150 ml of water.

-

Drying: Dry the crude product in a vacuum desiccator over NaOH to yield approximately 16.0 g of raw this compound.

-

Recrystallization:

-

Dissolve 10 g of the raw this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH. The pH of the solution must be above 12.2.

-

Add 10 g of activated charcoal and stir the mixture for 30 minutes.

-

Filter the mixture through a very fine filter.

-

To the filtrate, slowly add diluted acetic acid with vigorous stirring until a pH of 6.0 is reached.

-

To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.

-

-

Final Product Collection: Filter the purified this compound, wash the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH to yield approximately 7.1 g of pure this compound.

Biological Significance and Signaling Pathways

This compound has been identified in human urine and A549 lung cancer cells. It is considered one of twelve key pteridine cancer biomarkers. While the precise signaling pathways involving this compound in mammalian cells are still under investigation, the broader class of pterins is known to play crucial roles in various biological processes.

Pterins are precursors to essential cofactors, such as tetrahydrobiopterin (BH4), which is involved in the synthesis of neurotransmitters and nitric oxide. In some bacteria, a pterin-dependent signaling pathway has been identified that regulates the activity of diguanylate cyclase-phosphodiesterase, an enzyme controlling surface attachment and biofilm formation. This pathway highlights a potential mechanism by which pterins can act as signaling molecules.

Below is a generalized representation of a pterin-dependent signaling pathway, based on the bacterial model, which may provide a framework for understanding the potential roles of this compound in cellular regulation.

Analytical Methodologies

The detection and quantification of this compound in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis of Pterins in Urine

This protocol provides a general guideline for the analysis of pterins, including this compound, in urine samples.

Materials and Instrumentation:

-

Urine samples

-

This compound standard

-

Internal standard (e.g., this compound-d6)

-

Manganese dioxide (MnO₂) for oxidation

-

Methanol

-

Formic acid

-

Ammonium formate

-

HPLC system with a suitable column (e.g., LUNA amino column)

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

To a urine sample, add a known amount of the internal standard.

-

Perform an oxidation step using MnO₂ to convert reduced pterins to their oxidized forms.

-

Filter the sample to remove particulates.

-

Dilute the sample with the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC system.

-

Use a mobile phase gradient suitable for the separation of pterins. For example, a gradient of acetonitrile and an aqueous buffer containing formic acid and ammonium formate.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

-

Conclusion

This compound is a pteridine of significant biological interest, particularly in the context of cancer research where it serves as a potential biomarker. Its chemical synthesis is well-established, and robust analytical methods exist for its detection. While its precise role in mammalian signaling pathways is an active area of research, the established functions of other pterins suggest that this compound may be involved in important cellular regulatory processes. Further investigation into its mechanism of action could unveil novel diagnostic and therapeutic opportunities. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

6,7-Dimethylpterin: A Technical Guide on Its Putative Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines are a class of heterocyclic compounds integral to numerous biological processes. While the metabolic roles of pterins like tetrahydrobiopterin (BH4) are well-documented, the specific function of 6,7-dimethylpterin remains less defined. This technical guide synthesizes the current understanding of this compound, focusing on its known presence in biological systems, its potential as a biomarker, and its relationship to the broader pteridine metabolic network. This document also provides detailed experimental protocols for the analysis of pteridines and visual diagrams to illustrate key pathways and workflows.

Introduction to Pteridine Metabolism

Pteridines are heterocyclic compounds that serve as crucial cofactors for a variety of enzymes and are involved in the biosynthesis of pigments.[1] The most extensively studied pterin is 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase.[2][3] The de novo biosynthesis of BH4 initiates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[3]

While the metabolic pathways of many pterins are well-characterized, the specific role of this compound is not yet fully elucidated. It has been identified in human urine and in A549 lung carcinoma cells, suggesting it is a product of human metabolism.[4] Furthermore, it has been investigated as a potential biomarker for cancer.

The Putative Position of this compound in Pteridine Biosynthesis

The established de novo pathway for tetrahydrobiopterin (BH4) biosynthesis serves as a foundational framework for understanding the potential origin of other pteridine derivatives. This pathway begins with GTP and involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).

Figure 1. Established de novo tetrahydrobiopterin biosynthesis pathway with a hypothesized origin for this compound.

The precise enzymatic reactions leading to the formation of this compound are currently unknown. It is hypothesized that it may arise from a side reaction or a yet-to-be-characterized branch of the main pteridine biosynthetic pathway. The presence of methyl groups at both the 6 and 7 positions suggests a distinct synthetic route compared to other common pterins.

Known Biological Contexts of this compound

Presence in Biological Samples

This compound has been detected in human urine, indicating that it is an endogenous product of metabolism that is excreted. Its presence has also been confirmed in the A549 human lung carcinoma cell line.

Potential as a Cancer Biomarker

Several studies have explored the utility of urinary pteridine profiles as potential non-invasive biomarkers for the diagnosis of cancer. In this context, this compound is one of twelve pteridines considered as key potential cancer biomarkers. Elevated levels of certain pterins have been observed in patients with bladder cancer, although the specific diagnostic value of this compound is still under investigation.

Quantitative Data

Currently, there is a lack of extensive quantitative data specifically detailing the metabolic flux, enzyme kinetics, or physiological concentrations of this compound. The available data primarily relates to its use as an analytical standard or its detection in biomarker studies.

Experimental Protocols

The analysis of pteridines in biological samples requires sensitive and specific analytical techniques due to their low concentrations and potential for instability. The following are detailed protocols for the quantification of pteridines, which are applicable to the study of this compound.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a widely used method for the quantification of pteridines.

Sample Preparation (Urine):

-

Centrifuge the urine sample to remove particulate matter.

-

Acidify the supernatant with a strong acid (e.g., HCl) to stabilize the pteridines.

-

Perform an oxidation step, often with iodine in an acidic solution, to convert reduced pterins to their more stable and fluorescent oxidized forms.

-

Stop the oxidation reaction by adding a reducing agent, such as ascorbic acid.

-

Inject the processed sample into the HPLC system.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An aqueous buffer (e.g., 15 mM phosphate buffer, pH 6.8) with a small percentage of an organic modifier like methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at approximately 350 nm and emission at 450 nm.

Figure 2. Experimental workflow for the analysis of pteridines in urine by HPLC with fluorescence detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple pteridines.

Sample Preparation:

-

Add an internal standard, such as a stable isotope-labeled analog of the analyte, to the urine sample.

-

Perform a solid-phase extraction (SPE) or a simple protein precipitation step to clean up the sample.

-

Evaporate the eluate or supernatant to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 or HILIC column may be used depending on the specific pterins being analyzed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

Conclusion and Future Directions

The role of this compound in metabolic pathways remains an area for further investigation. While its presence in biological fluids is confirmed and its potential as a biomarker is recognized, the specific enzymatic pathways responsible for its synthesis and its downstream biological functions are yet to be discovered. Future research should focus on:

-

Identifying the enzyme or enzymes responsible for the biosynthesis of this compound.

-

Determining if this compound can act as a cofactor or an inhibitor for any metabolic enzymes.

-

Elucidating the physiological and pathophysiological conditions that lead to altered levels of this compound.

A deeper understanding of the metabolism of this compound could provide new insights into the regulation of pteridine pathways and may lead to the development of novel diagnostic or therapeutic strategies.

References

6,7-Dimethylpterin: An In-depth Technical Guide for its Evaluation as a Cancer Biomarker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pteridines, a class of heterocyclic compounds, are increasingly being investigated as potential biomarkers for various pathological conditions, including cancer. Altered levels of pteridines, such as neopterin, have been linked to immune activation and oxidative stress, both of which are hallmarks of carcinogenesis. This technical guide focuses on a specific pteridine, 6,7-dimethylpterin, and its potential as a cancer biomarker. While research on this compound is not as extensive as for other pteridines like neopterin, emerging evidence suggests its relevance in oncology. This document provides a comprehensive overview of the current understanding of this compound, including its detection in biological samples, proposed metabolic pathways, and its potential role in cancer cell biology. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area.

Introduction to Pteridines and their Role in Cancer

Pteridines are nitrogen-containing heterocyclic compounds that are derivatives of pteridine. They are involved in various biological processes, acting as enzymatic cofactors, pigments, and signaling molecules. In humans, pteridines are synthesized from guanosine triphosphate (GTP) and are precursors for essential cofactors like tetrahydrobiopterin (BH4), which is crucial for the synthesis of nitric oxide and aromatic amino acid neurotransmitters.

In the context of cancer, the metabolism of pteridines is often dysregulated.[1][2] This dysregulation can be a consequence of the inflammatory and oxidative stress conditions that characterize the tumor microenvironment. The most studied pteridine biomarker in cancer is neopterin, which is a well-established indicator of cellular immune system activation.[3] Elevated neopterin levels have been associated with a poorer prognosis in various malignancies.[3] This guide, however, shifts the focus to the less-explored but potentially significant this compound.

This compound as a Potential Cancer Biomarker

This compound has been identified in biological fluids, and its presence in the context of cancer is an area of active investigation.[4] While one study on breast cancer cell lines suggested that this compound is not significantly metabolized, indicating it might be a terminal product of a metabolic pathway, its altered levels in cancer patients suggest a potential role as a biomarker.

Quantitative Data on this compound Levels

Quantitative analysis of this compound in biological samples is crucial for its validation as a biomarker. While extensive data across a wide range of cancers is still needed, some studies have begun to quantify its presence.

Table 1: Urinary Pteridine Levels in Cancer Patients vs. Healthy Controls

| Pteridine | Cancer Patients (Relative Levels) | Healthy Controls (Relative Levels) | Statistical Significance | Reference |

| This compound | Not specified | Not specified | Not specified | |

| 6-biopterin | Significantly Higher | Lower | p < 0.05 | |

| d-(+)-neopterin | Not specified | Not specified | Not specified | |

| 6-hydroxymethylpterin | Significantly Higher | Lower | p < 0.05 | |

| Pterin | Significantly Higher | Lower | p < 0.05 | |

| Isoxanthopterin | Significantly Higher | Lower | p < 0.05 | |

| Xanthopterin | Significantly Higher | Lower | p < 0.05 | |

| Pterin-6-carboxylic acid | Not specified | Not specified | Not specified |

Note: This study analyzed eight pteridines but did not provide specific comparative values for this compound.

Further research is required to establish reference ranges for this compound in healthy individuals and to determine the extent of its alteration in various cancer types and stages.

Experimental Protocols for this compound Analysis

Accurate and reproducible quantification of this compound is essential for its clinical application. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and capillary electrophoresis (CE) are the most common and sensitive methods for pteridine analysis.

HPLC-MS/MS Method for Urinary Pteridine Quantification

This method allows for the simultaneous detection of multiple pteridines, including this compound, in urine samples.

Sample Preparation (Dilute-and-Shoot Method):

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet any precipitates.

-

Dilute the supernatant 1:10 (v/v) with the initial mobile phase.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Chromatographic Conditions:

-

Column: Discovery RP Amide C16 column (15 cm × 4.6 mm, 5 µm)

-

Mobile Phase: 99:1 mixture of 0.1% v/v formic acid in water (A) and 0.1% v/v formic acid in acetonitrile (B) in isocratic mode.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions (Q-TOF):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 4000 V

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Fragmentor Voltage: 175 V

-

Skimmer Voltage: 65 V

-

Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS.

Workflow Diagram for HPLC-MS/MS Analysis of Urinary Pteridines

References

- 1. mst.elsevierpure.com [mst.elsevierpure.com]

- 2. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-Dimethylpterin (CAS 611-55-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dimethylpterin (CAS 611-55-2), a pteridine derivative of significant interest in biomedical research. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines methodologies for its quantification in biological matrices. Furthermore, it explores its biological relevance, particularly as a potential biomarker in cancer, and situates it within the broader context of pteridine metabolism. Visual diagrams are provided to illustrate key pathways and workflows, and all quantitative data is summarized for clarity.

Chemical and Physical Properties

This compound, also known as 2-amino-6,7-dimethyl-4(3H)-pteridinone, is a heterocyclic organic compound. Its fundamental properties are summarized in the tables below, compiled from various sources.[1][2][3][4][5]

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 611-55-2 |

| Molecular Formula | C₈H₉N₅O |

| Molecular Weight | 191.19 g/mol |

| Appearance | Off-White to Brown Crystalline Solid |

| Melting Point | >260 °C (>300 °C also reported) |

| Boiling Point | 423.9 °C at 760 mmHg (Predicted) |

| Density | 1.65 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform and DMSO. Slightly soluble in aqueous acid and slightly soluble in aqueous base (when heated). |

Table 2: Spectroscopic Data

| Spectroscopic Property | Value |

| UV λmax | 218, 275, 345 nm |

Table 3: Chromatographic and Other Properties

| Property | Value |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area | 93.3 Ų |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 2,4,5-triamino-6-hydroxypyrimidine with diacetyl (2,3-butanedione).

Logical Flow of Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from Schircks Laboratories.

Materials:

-

2,4,5-triamino-6-hydroxypyrimidine dihydrochloride

-

Diacetyl (2,3-butanedione)

-

Sodium acetate (NaOAc)

-

7 N Sodium hydroxide (NaOH)

-

Diluted acetic acid

-

Activated charcoal

-

Water

Procedure:

-

Reaction Setup: In a 2 L round bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.

-

Addition of Diacetyl: Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.

-

Buffering: After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.

-

Reflux: After 30 minutes, place the flask in a heating mantle, install a reflux condenser, and reflux the solution for 1 hour.

-

Crystallization (Crude Product): Remove the heating mantle and allow the solution to cool overnight. Filter the precipitated crude this compound and rinse the filter cake with 150 ml of water. Dry in a vacuum desiccator over NaOH.

-

Recrystallization:

-

Dissolve 10 g of the crude this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH. Ensure the pH is above 12.2.

-

Add 10 g of activated charcoal and stir the mixture for 30 minutes.

-

Filter the mixture through a very fine filter.

-

Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.

-

To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.

-

-

Final Product Collection: Filter the precipitated pure this compound, rinse the filter cake with 700 ml of water, and dry in a vacuum desiccator over NaOH.

Biological Significance and Role in Signaling

Pteridines are a class of heterocyclic compounds that are precursors to essential cofactors and are involved in various biological processes. While a specific signaling pathway directly initiated by this compound is not well-defined in the current literature, its presence in biological fluids like urine is often associated with certain pathological states, including cancer. It is considered a potential biomarker for non-invasive cancer diagnosis.

The broader pteridine metabolic pathway, which originates from guanosine triphosphate (GTP), leads to the synthesis of vital compounds like tetrahydrobiopterin (BH4). BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases (involved in neurotransmitter synthesis) and nitric oxide synthases. Elevated levels of certain pteridines, including neopterin and biopterin, are observed in conditions with increased immune activation and cellular proliferation, such as cancer. This compound is likely a metabolite within this complex network, and its altered excretion may reflect dysregulation of these pathways.

Pteridine Biosynthesis Pathway

References

molecular weight and formula of 6,7-Dimethylpterin

An In-depth Technical Guide to 6,7-Dimethylpterin

Introduction

This compound is a pteridine derivative that has garnered interest within the scientific community, particularly for its potential role as a biomarker in the non-invasive diagnosis of cancer.[1] Pteridines are heterocyclic compounds that are involved in various metabolic pathways, and alterations in their urinary levels have been associated with cellular metabolic changes, such as those occurring in cancer.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Core Data

A summary of the key quantitative and qualitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N₅O | [1][2] |

| Molecular Weight | 191.19 g/mol | [1] |

| Synonyms | 2-amino-6,7-dimethyl-4(3H)-pteridinone, NSC 31671 | |

| CAS Number | 611-55-2 | |

| Appearance | Crystalline solid | |

| Melting Point | >260 °C | |

| Solubility | Slightly soluble in Chloroform and DMSO | |

| Biological Context | Found in A549 cells and human urine |

Synthesis of this compound

A detailed experimental protocol for the synthesis and purification of this compound is outlined below.

Experimental Protocol: Synthesis and Recrystallization

Materials:

-

2,4,5-triamino-6-hydroxypyrimidine dihydrochloride

-

Diacetyl

-

Sodium acetate (NaOAc)

-

7 N Sodium hydroxide (NaOH)

-

Activated charcoal

-

Diluted acetic acid

-

Water

-

2 L round-bottom flask

-

Reflux condenser

-

Heating hood

-

Filter paper

-

Vacuum desiccator

Procedure:

-

Initial Reaction: Dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water in a 2 L round-bottom flask.

-

Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.

-

After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.

-

After an additional 30 minutes, place the flask in a heating hood and attach a reflux condenser.

-

Reflux the solution for 1 hour.

-

Remove the heat and allow the solution to cool overnight.

-

Purification of Raw Product: Filter the precipitated raw this compound and wash the filter cake with 150 ml of water.

-

Dry the raw product in a vacuum desiccator over NaOH.

-

Recrystallization: Dissolve 10 g of the raw this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH to achieve a pH above 12.2.

-

Add 10 g of activated charcoal and stir the mixture for 30 minutes.

-

Filter the mixture through a very fine filter without rinsing.

-

Precipitation of Pure Product: Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.

-

To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.

-

Filter the purified this compound, wash the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH.

Caption: Synthesis and purification workflow for this compound.

Analytical Methodology

The quantification of this compound, particularly in biological samples like urine, is crucial for its evaluation as a biomarker. High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) is a robust method for this purpose.

Experimental Protocol: Analysis of this compound in Urine

Instrumentation:

-

Agilent 1290 Infinity II Series HPLC system or equivalent.

-

Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).

-

Reversed-phase C18 column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).

Reagents:

-

This compound standard.

-

Formic acid (0.1%).

-

Acetonitrile (ACN).

-

Internal standard (e.g., 7-methylpterin).

Procedure:

-

Sample Preparation: A "dilute-and-shoot" method can be employed for urine samples. Dilute the urine sample with the mobile phase to an appropriate concentration.

-

Chromatographic Separation:

-

Use a reversed-phase C18 column.

-

Employ a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

An isocratic elution may be used, though a gradient might be necessary to resolve multiple pteridines. For instance, initial conditions could be 85-100% Solvent A.

-

-

Mass Spectrometry Detection:

-

Utilize positive electrospray ionization (ESI) mode.

-

Monitor for the protonated molecule [M+H]⁺ of this compound.

-

Quantification is based on the peak areas from the extracted ion chromatogram (EIC) for each compound.

-

Biological Significance and Application

This compound is one of several pteridines that have been investigated as potential biomarkers for the non-invasive diagnosis of cancer. Studies have shown that the levels of certain pteridines, including this compound, can be altered in the urine of cancer patients compared to healthy individuals. This is believed to reflect changes in cellular metabolism associated with malignancy.

Caption: Workflow for the validation of this compound as a cancer biomarker.

Conclusion

This compound is a pteridine with significant potential as a non-invasive biomarker for cancer. The synthesis and analytical methods described provide a foundation for further research into its clinical utility. Future studies should focus on larger patient cohorts to validate its diagnostic and prognostic value and to explore its specific role in the metabolic pathways of cancer cells.

References

6,7-Dimethylpterin in Human Urine: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,7-dimethylpterin in human urine, focusing on its analysis, potential biosynthesis, and clinical significance. The information is intended to support research and development efforts in diagnostics and therapeutics.

Introduction

Pteridines are a class of heterocyclic compounds derived from a pyrazine[2,3-d]pyrimidine ring system. They are involved in numerous biological processes, serving as cofactors for various enzymes and as signaling molecules. One such pteridine, this compound, has been identified in human urine and is gaining attention as a potential biomarker for certain pathological conditions, particularly cancer.[1] This guide details the current understanding of this compound in a clinical context, with a focus on analytical methodologies for its quantification in urine samples.

Quantitative Data

The concentration of this compound in human urine can vary depending on the physiological or pathological state of the individual. Below are tables summarizing available quantitative data.

Table 1: Urinary Concentration of this compound in Healthy Individuals and Cancer Patients

| Population | Analyte | Mean Concentration (µM) | Standard Deviation (µM) | Notes |

| Healthy Individuals (n=5) | This compound | 0.59 | - | Concentrations ranged from not detected to 0.82 µM. |

| Cancer Patients (n=5) | This compound | 1.00 | - | Concentrations ranged from not detected to 1.80 µM. |

Data extracted from a study utilizing Capillary Electrophoresis with LED-Induced Fluorescence Detection. The difference in mean concentrations between the two groups was not reported as statistically significant in this small cohort.

Biosynthesis and Metabolism

The complete biosynthetic pathway of this compound in humans has not been fully elucidated. However, it is understood to be part of the general pteridine biosynthesis pathway, which originates from guanosine triphosphate (GTP).

The initial and rate-limiting step in pteridine biosynthesis is the conversion of GTP to 7,8-dihydroneopterin triphosphate, a reaction catalyzed by the enzyme GTP cyclohydrolase I. This is followed by a series of enzymatic reactions to produce various pteridine derivatives. While the specific enzymes responsible for the addition of two methyl groups at the 6 and 7 positions of the pterin ring to form this compound in humans are not definitively known, the general pathway provides a framework for its potential origin. In some organisms, the biosynthesis of a related compound, 6,7-dimethyl-8-ribityllumazine (a precursor to riboflavin), involves specific synthases that utilize precursors derived from GTP.[2]

Clinical Significance

Several pteridines have been investigated as potential biomarkers for various diseases due to their roles in cellular metabolism and immune responses. Elevated levels of certain urinary pteridines have been observed in patients with different types of cancer, including bladder cancer.[2] this compound is specifically listed as one of twelve key pteridine cancer biomarkers.[1]

While the exact mechanism is not fully understood, the increased concentration of pteridines in cancer patients may reflect an activated immune response or alterations in metabolic pathways within cancer cells. Further research is needed to establish the specific role of this compound in cancer pathogenesis and its utility as a diagnostic or prognostic marker.

Experimental Protocols

Accurate quantification of this compound in urine is crucial for its evaluation as a clinical biomarker. Several analytical methods have been employed, with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) being a highly sensitive and specific technique.

Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is a representative method for the quantification of pterins in urine.

1. Sample Preparation (Dilute-and-Shoot)

-

Objective: To prepare the urine sample for analysis by removing potential interferences and ensuring compatibility with the analytical system.

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet cellular debris and precipitates.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered urine 1:10 (v/v) with the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid and 15% aqueous 10 mM ammonium formate with 0.1% formic acid).

-

Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to the diluted sample to correct for matrix effects and variations in instrument response. This compound itself has also been used as an internal standard for the analysis of other pterins.

-

2. Chromatographic Separation (HPLC)

-

Objective: To separate this compound from other components in the urine sample.

-

Instrumentation: A high-performance liquid chromatography system.

-

Column: LUNA amino column (e.g., 2 x 150 mm, 3 µm particle size).

-

Mobile Phase:

-

Solvent A: Acetonitrile with 0.1% formic acid.

-

Solvent B: 10 mM Ammonium formate in water with 0.1% formic acid.

-

-

Gradient: Isocratic elution with 85% Solvent A and 15% Solvent B.

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10 µL.

3. Detection (Tandem Mass Spectrometry - MS/MS)

-

Objective: To detect and quantify this compound with high specificity and sensitivity.

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For example, a potential transition for this compound could be based on its molecular weight.

Conclusion

This compound is an endogenous compound found in human urine that holds promise as a biomarker, particularly in the context of cancer. While its specific biosynthetic pathway in humans requires further investigation, robust analytical methods for its quantification are available. This guide provides a foundation for researchers and clinicians interested in exploring the role of this compound in health and disease. Future studies should focus on elucidating its precise metabolic origin, its functional role in signaling pathways, and its validation as a clinical biomarker in larger patient cohorts.

References

The Role of Pteridines in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines are a class of heterocyclic compounds that play pivotal roles in a myriad of cellular processes, functioning as essential enzyme cofactors, signaling molecules, and pigments. This technical guide provides an in-depth exploration of the core functions of pteridines, with a particular focus on tetrahydrobiopterin (BH4) and its derivatives. It covers their biosynthesis, their critical role as cofactors for aromatic amino acid hydroxylases and nitric oxide synthases, and their involvement in the immune response and various pathological states. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways to aid researchers, scientists, and professionals in the field of drug development.

Introduction to Pteridines

Pteridines are nitrogen-containing bicyclic heterocyclic compounds that are fundamental to a wide range of biological functions.[1] Their diverse roles stem from their ability to exist in different redox states, enabling them to participate in critical electron transfer reactions.[2] The most biologically significant pteridine is 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an indispensable cofactor for several key enzymes.[3] Deficiencies or dysregulation of pteridine metabolism are implicated in a variety of diseases, including neurological disorders, cardiovascular diseases, and inflammatory conditions.[4][5]

Pteridine Biosynthesis: De Novo and Salvage Pathways

The intracellular concentration of BH4 is tightly regulated through three main pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.

De Novo Biosynthesis of Tetrahydrobiopterin (BH4)

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.

-

GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin triphosphate.

-

6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

-

Sepiapterin reductase (SPR): In the final step, sepiapterin reductase reduces 6-pyruvoyltetrahydropterin to BH4.

De Novo BH4 Biosynthesis Pathway

The Pteridine Salvage Pathway

The salvage pathway provides an alternative route for BH4 synthesis, utilizing sepiapterin as a precursor. This pathway is particularly important in tissues where the de novo pathway may be limited.

-

Sepiapterin Reductase (SPR): Sepiapterin is reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase.

-

Dihydrofolate Reductase (DHFR): BH2 is then reduced to BH4 by dihydrofolate reductase.

Pteridine Salvage Pathway

Pteridines as Essential Enzyme Cofactors

Tetrahydrobiopterin is a crucial cofactor for several vital enzymes, including the aromatic amino acid hydroxylases and nitric oxide synthases.

Aromatic Amino Acid Hydroxylases

BH4 is an essential cofactor for the following hydroxylases involved in neurotransmitter synthesis:

-

Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.

-

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).

-

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.

BH4 as a Cofactor for Aromatic Amino Acid Hydroxylases

Nitric Oxide Synthases (NOS)

BH4 is an absolute requirement for all three isoforms of nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide radicals instead of NO, leading to oxidative stress.

BH4-Dependent Coupling of Nitric Oxide Synthase

Pteridines in the Immune Response

Pteridines, particularly neopterin, are important biomarkers of cellular immune activation.

Interferon-gamma and Neopterin Production

The pro-inflammatory cytokine interferon-gamma (IFN-γ), primarily released by activated T-lymphocytes, is a potent inducer of GCH1 in human macrophages and dendritic cells. This leads to the increased production of 7,8-dihydroneopterin, which is then oxidized to the stable and measurable compound, neopterin. Therefore, elevated levels of neopterin in biological fluids are indicative of an activated cellular immune system.

IFN-γ Signaling and Neopterin Production

Regulation of Pteridine Metabolism

The synthesis of BH4 is tightly controlled, primarily through feedback regulation of the rate-limiting enzyme, GCH1.

Feedback Inhibition of GTP Cyclohydrolase I

GCH1 activity is allosterically regulated by the GCH1 feedback regulatory protein (GFRP). In the presence of BH4, GFRP binds to GCH1 and inhibits its activity, thus preventing the overproduction of BH4. This inhibition can be reversed by phenylalanine, which competes with BH4 for binding to the GCH1-GFRP complex.

Allosteric Regulation of GCH1 by GFRP, BH4, and Phenylalanine

Quantitative Data on Pteridine Levels

The concentrations of pteridines in biological fluids and tissues can vary significantly depending on the physiological or pathological state. The following tables summarize representative quantitative data.

Table 1: Pteridine Levels in Human Biological Fluids (Normal Ranges)

| Pteridine | Urine (pmol/mg creatinine) | Plasma/Serum (nmol/L) |

| Neopterin | 6018 | 2.26 - 7.1 |

| Biopterin | 9104 | - |

| Xanthopterin | 6561 | - |

| Pterin | 1136 | - |

| Isoxanthopterin | 636 | - |

| Pterin-6-carboxylate | 483 | - |

| 6-hydroxymethylpterin | 315 | - |

| Data compiled from multiple sources. |

Table 2: Neopterin Levels in Disease States (Serum/Plasma)

| Condition | Neopterin Concentration (nmol/L) | Reference |

| Healthy Controls | 7.1 ± 2.2 | |

| Non-replicative HBV Carriers | 8.9 ± 4.3 | |

| Replicative HBV Carriers | 14.5 ± 10.0 | |

| Severe COVID-19 Patients | 16.57 ± 9.29 | |

| COVID-19 Patients (Fatal Outcome) | > 53 | |

| Viral Lower Respiratory Tract Infection | >10 (in 96% of patients) |

Detailed Experimental Protocols

Accurate quantification of pteridines is crucial for research and clinical diagnostics. High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

General Workflow for Pteridine Analysis

General workflow for the analysis of pteridines.

Protocol for Pteridine Extraction from Cultured Cells

-

Cell Culture: Grow cells to the desired confluency.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add a suitable lysis buffer (e.g., 0.1 M Tris, 0.3 M KCl, 2.5 mM EDTA, pH 7.8).

-

Homogenization: Homogenize the cell suspension by sonication or repeated freeze-thaw cycles.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the pteridines.

Protocol for HPLC with Fluorescence Detection of Pteridines in Urine

This protocol is for the analysis of total neopterin and biopterin after an oxidation step.

-

Sample Preparation:

-

Dilute urine sample with water (e.g., 1:10).

-

Add an oxidizing agent (e.g., acidic iodine solution) and incubate in the dark.

-

Stop the reaction by adding a reducing agent (e.g., ascorbic acid).

-

Filter the sample through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a phosphate buffer (e.g., 15 mM, pH 6.8) and an organic modifier like methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 350 nm, Emission at 450 nm.

-

-

Quantification:

-

Generate a standard curve with known concentrations of neopterin and biopterin.

-

Compare the peak areas of the samples to the standard curve to determine concentrations.

-

Protocol for GTP Cyclohydrolase I Activity Assay

-

Enzyme Extraction: Prepare cell or tissue lysates as described in section 7.2.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell/tissue extract with a reaction buffer containing GTP (e.g., 10 mM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour in the dark.

-

Oxidation: Stop the reaction and oxidize the product (7,8-dihydroneopterin triphosphate) to neopterin triphosphate by adding acidic iodine solution.

-

Reduction: Add ascorbic acid to reduce excess iodine.

-

HPLC Analysis: Analyze the formation of neopterin by HPLC with fluorescence detection as described in section 7.3. The amount of neopterin formed is proportional to the GCH1 activity.

Protocol for Sepiapterin Reductase Activity Assay

-

Enzyme Extraction: Prepare cell or tissue lysates as described in section 7.2.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 7.5), NADPH (e.g., 0.25 mM), and sepiapterin (e.g., 0.125 mM).

-

Enzyme Addition: Add the cell lysate to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 2 hours) in the dark.

-

Measurement: The activity of sepiapterin reductase can be determined by:

-

Spectrophotometrically: Measuring the decrease in absorbance of sepiapterin at 420 nm.

-

HPLC: Measuring the amount of biopterin produced after an oxidation step.

-

Protocol for Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This method measures the total nitric oxide produced by quantifying its stable end-products, nitrite and nitrate.

-

Sample Preparation: Prepare cell or tissue homogenates.

-

Reaction: Incubate the sample with a reaction mixture containing L-arginine and NADPH.

-

Nitrate Reduction: Add nitrate reductase to convert nitrate to nitrite.

-

Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This will form a colored azo compound with nitrite.

-

Measurement: Measure the absorbance of the colored product at 540 nm using a microplate reader.

-

Quantification: Determine the concentration of nitrite/nitrate from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

Pteridines are integral to a remarkable array of cellular functions, from the synthesis of neurotransmitters to the modulation of the immune response. The central role of tetrahydrobiopterin as an enzyme cofactor underscores its importance in maintaining cellular homeostasis. The dysregulation of pteridine metabolism is a common feature in a variety of diseases, making these pathways attractive targets for therapeutic intervention. The analytical methods and protocols detailed in this guide provide a framework for the accurate quantification and study of pteridines, which is essential for advancing our understanding of their roles in health and disease and for the development of novel diagnostic and therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. GTP cyclohydrolase I feedback regulatory protein-dependent and -independent inhibitors of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gamma interferon is dispensable for neopterin production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for HPLC-Based Pteridine Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of pteridines in various biological matrices using High-Performance Liquid Chromatography (HPLC).

Introduction to Pteridine Analysis

Pteridines are a class of heterocyclic compounds that serve as crucial cofactors and biomarkers in numerous biological processes. Neopterin and biopterin are of particular clinical interest. Neopterin is a marker for cellular immune system activation, with elevated levels observed in infections, autoimmune diseases, and certain cancers.[1] Tetrahydrobiopterin (BH4), the reduced form of biopterin, is an essential cofactor for enzymes involved in the synthesis of neurotransmitters and nitric oxide.[1] The analysis of pteridines is challenging due to their low concentrations in biological fluids and the instability of their reduced forms (dihydro- and tetrahydro- derivatives), which are susceptible to oxidation.[1] HPLC is the preferred method for pteridine analysis, offering high sensitivity and the ability to separate various derivatives when coupled with appropriate detection techniques like fluorescence, electrochemical, or mass spectrometry.[1][2]

Core Analytical Strategies

Two primary strategies are employed for the HPLC analysis of pteridines to address the instability of the reduced forms:

-

Indirect Analysis via Chemical Oxidation: This common approach, especially with fluorescence detection, involves the chemical oxidation of unstable, non-fluorescent reduced pteridines to their stable and highly fluorescent aromatic forms before injection. This method allows for the quantification of "total neopterin" and "total biopterin."

-

Direct Analysis of Redox Forms: This strategy aims to quantify individual pteridines in their native oxidation states. It requires careful sample handling with antioxidants to prevent degradation and is typically paired with highly sensitive detection methods like sequential electrochemical and fluorescence detection.

Data Presentation: Quantitative HPLC Method Parameters

The following tables summarize quantitative data from various HPLC methods for pteridine determination, facilitating easy comparison.

Table 1: HPLC Methods with Fluorescence Detection

| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Elution | Flow Rate (mL/min) | Detection (Ex/Em in nm) | LOD/LLOQ | Reference |

| Total Neopterin & Biopterin | Urine | C18 reversed-phase (150 x 4.6 mm, 5 µm) | 15 mM potassium phosphate buffer (pH 6.4) with 1-5% methanol | Isocratic | 0.8 - 1.0 | 353 / 438 | Not Specified | |

| Pterin-6-carboxylic acid, Neopterin, Xanthopterin, Isoxanthopterin, Biopterin | Urine | Not Specified | 0.015 M Tris-HCl, 10⁻³ M NaCl buffer (pH 6.8) | Isocratic | Not Specified | 280 / 444 | < 25 pg | |

| Neopterin, Biopterin, Dihydroneopterin, Dihydrobiopterin | Urine | BEH Amide column | Not Specified | HILIC Isocratic | Not Specified | Not Specified | 1 ng/mL (oxidized), 25 ng/mL (dihydro) | |

| Pterin-6-carboxylic acid, Xanthopterin, Neopterin, Monapterin, Isoxanthopterin, Lumazine, Biopterin, 6-hydroxymethylpterin, Pterin | Blood cells, Plasma | ODS (C18), 5 µm | K₂HPO₄ buffer (pH 7.0-7.8) | Isocratic | Not Specified | Fluorometric | Femtomolar range |

Table 2: HPLC Methods with Electrochemical and Sequential Detection

| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Elution | Flow Rate (mL/min) | Detection | LOD | Reference |

| BH4, BH2, Biopterin, Pterin, XH2 | Not Specified (Standards) | Waters Atlantis dC18 (100 x 4.6 mm, 5 µm) | 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, 2% ACN (pH 3.0) | Isocratic | 1.3 | Sequential ECD (+450 mV for BH4, XH2) and Fluorescence (post-column ECD at +800 mV for BH2; native for Biopterin, Pterin) | 60-160 fmol | |

| BH4, BH2, Pterin, Biopterin, XH2 | Not Specified (Standards) | Apex 5µm HPLC column (250 x 4.6 mm) | 0.1 M KH₂PO₄, 0.05 mM EDTA, 0.16 mM DTT, 0.05 mM OSA (pH 2.5) | Isocratic | 1.0 | Sequential ECD and Fluorescence | Not Specified |

Table 3: HPLC Methods with Mass Spectrometry (MS) Detection

| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Elution | Flow Rate (mL/min) | Detection | Linearity (R²) | Reference |

| Neopterin, 7,8-dihydroneopterin, 6-hydroxymethylpterin, Pterin-6-carboxylic acid | Tomato | Not Specified | Not Specified | Not Specified | Not Specified | LC-ESI-MS | > 0.99 | |

| 3 Lumazines, 10 Pterins | Human Urine | Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | A: 0.1% formic acid in water; B: Acetonitrile | Isocratic | Not Specified | Q-TOF-MS | Not Specified |

Experimental Protocols

Protocol 1: Analysis of Total Neopterin and Biopterin in Urine by HPLC with Fluorescence Detection

This protocol describes a conventional method for quantifying total neopterin and biopterin levels in urine, involving an oxidation step to convert all pteridine derivatives into their stable, fluorescent forms.

1. Scope and Principle: Reduced pteridines (dihydroneopterin, dihydrobiopterin, tetrahydrobiopterin) in urine are oxidized to the fluorescent neopterin and biopterin using manganese dioxide (MnO₂). The oxidized pteridines are then separated by reversed-phase HPLC and quantified by their native fluorescence.

2. Materials and Reagents:

-

Neopterin and Biopterin standards

-

Manganese dioxide (MnO₂)

-

Potassium phosphate buffer (e.g., 15 mM, pH 6.4)

-

Methanol or Acetonitrile (HPLC grade)

-

Ultrapure water

-

0.22 µm syringe filters

3. Sample Preparation and Oxidation:

-

Centrifuge urine samples to remove particulate matter.

-

To 1 mL of the supernatant, add approximately 5 mg of MnO₂.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4). A small percentage of an organic modifier like methanol (1-5%) can be added to adjust retention times.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

5. Detection:

-

Fluorescence Detector:

-

Excitation: 353 nm

-

Emission: 438 nm

-

Protocol 2: Simultaneous Analysis of Pteridine Redox Forms by HPLC with Sequential Electrochemical and Fluorescence Detection

This advanced protocol allows for the direct quantification of tetrahydrobiopterin (BH4), dihydrobiopterin (BH2), biopterin, and other pteridines in a single run, which is crucial for studying pterin metabolism.

1. Scope and Principle: This method separates pteridines in their native redox states. The HPLC eluent passes through two detectors in series. An electrochemical detector (ECD) first detects electrochemically active reduced species (like BH4). A fluorescence detector then measures the naturally fluorescent oxidized pteridines. A post-column electrochemical cell can be placed before the fluorescence detector to oxidize non-fluorescent reduced forms (like BH2) into fluorescent species for their detection.

2. Materials and Reagents:

-

Tetrahydrobiopterin (BH4), Dihydrobiopterin (BH2), Biopterin standards

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Citric acid

-

Octyl sulfate sodium salt (OSA) - ion-pairing reagent

-

Diethylenetriaminepentaacetic acid (DTPA) - chelating agent

-

Dithiothreitol (DTT) - antioxidant

-

Acetonitrile (ACN, HPLC grade)

-

Ultrapure water

3. Sample Preparation:

-

Due to the instability of reduced pteridines, samples (e.g., plasma, CSF, tissue homogenates) must be prepared in the presence of antioxidants like DTT.

-

Minimize light exposure and keep samples on ice.

-

Protein precipitation with acids (e.g., perchloric acid) followed by centrifugation is a common step. The supernatant is then directly injected or further purified.

4. HPLC Conditions:

-

Column: Waters Atlantis dC18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, and 2% ACN, adjusted to pH 3.0.

-

Flow Rate: 1.3 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

5. Detection:

-

Sequential Electrochemical (ECD) and Fluorescence (FLD) Detection:

-

ECD: Analytical electrode set to +450 mV for the detection of BH4 and dihydroxanthopterin (XH2).

-

Post-column ECD: An upstream analytical electrode set to +800 mV to oxidize BH2 to a fluorescent form.

-

FLD: Biopterin and pterin are detected by their native fluorescence, while BH2 is detected after post-column oxidation. Excitation and emission wavelengths are typically set around 350 nm and 450 nm, respectively.

-

Visualizations

Caption: Workflow for urine sample preparation and analysis (Oxidation Method).

Caption: Logical flow of sequential electrochemical and fluorescence detection.

References

6,7-Dimethylpterin as a Fluorescent Probe for Nucleic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylpterin (Dmp) is a pteridine derivative that exhibits intrinsic fluorescence. While many fluorescent probes are designed to exhibit an increase in fluorescence intensity upon binding to a target molecule, current research indicates that this compound primarily acts as a fluorescent probe for nucleic acids through a process of fluorescence quenching. This phenomenon occurs upon interaction with deoxynucleotides, particularly purines, through a combination of dynamic and static quenching mechanisms. This document provides detailed application notes and protocols for utilizing this compound to study nucleic acid interactions.

Principle of Detection

The fluorescence of this compound is quenched in the presence of deoxynucleotides. This quenching is a result of two primary processes:

-

Dynamic Quenching: Collisional encounters between the excited state of this compound and the nucleotide lead to non-radiative decay.

-

Static Quenching: The formation of a non-fluorescent ground-state complex between this compound and the nucleotide.

The efficiency of this quenching is dependent on the nature of the nucleotide base, with purines (dGMP and dAMP) being more effective quenchers than pyrimidines (dCMP) in acidic conditions. In alkaline media, the quenching is significantly less efficient and is primarily dynamic for purine nucleotides, with negligible quenching by dCMP[1]. The observation of static quenching suggests a ground-state association, which can be analyzed to understand the binding interaction between this compound and nucleic acids.

Quantitative Data

The following table summarizes the key photophysical properties and quenching data for this compound in the presence of deoxynucleotides.

| Parameter | Value | Conditions | Reference |

| Fluorescence Property | Quenching | In the presence of dGMP, dAMP, and dCMP | [1] |

| Quenching Mechanism | Dynamic and Static | With purine nucleotides (dGMP, dAMP) in acidic media | [1] |

| Purely Dynamic | With pyrimidine nucleotide (dCMP) in acidic media | [1] | |

| Purely Dynamic | With purine nucleotides in alkaline media | [1] | |

| Static Quenching | Ground-state complex formation is significant only at relatively high reactant concentrations. | With purine nucleotides |

Experimental Protocols

This section provides a general protocol for the characterization of nucleic acid interactions with this compound using fluorescence spectroscopy.

Protocol 1: Analysis of Nucleic Acid Interaction by Fluorescence Quenching

Objective: To determine the nature and extent of fluorescence quenching of this compound upon interaction with a specific nucleic acid sequence (DNA or RNA).

Materials:

-

This compound (Dmp)

-

Purified single-stranded or double-stranded DNA/RNA of interest

-

Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4, or a buffer appropriate for the nucleic acid stability)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen buffer. The final concentration should result in a measurable fluorescence signal without inner filter effects.

-

Prepare a concentrated stock solution of the nucleic acid in the same buffer. Determine the concentration accurately using UV-Vis spectrophotometry (A260).

-

-

Fluorescence Measurements:

-

Set the excitation and emission wavelengths for this compound on the spectrofluorometer. Based on related pterin compounds, excitation is typically in the UV range (around 345 nm) and emission in the blue region of the spectrum.

-

Record the fluorescence spectrum of a solution of this compound alone in the buffer (this will serve as the control, F₀).

-

Perform a titration by adding increasing aliquots of the nucleic acid stock solution to the this compound solution in the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum (F).

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution by multiplying the observed intensity by the dilution factor.

-

Plot the ratio of fluorescence intensities (F₀/F) against the concentration of the nucleic acid.

-

The resulting plot, known as a Stern-Volmer plot, can be analyzed to determine the quenching constant. A linear plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static). An upward curvature suggests the presence of both static and dynamic quenching.

-

Protocol 2: Determination of Binding Constant (for Static Quenching)

Objective: To calculate the binding constant (K) for the formation of the this compound-nucleic acid complex.

Procedure:

-

Follow the data acquisition steps from Protocol 1.

-

Data Analysis:

-

For static quenching, the data can be analyzed using the following equation, which is a modification of the Stern-Volmer equation:

(F₀ - F) / F = K[Q]

where:

-

F₀ is the fluorescence intensity of this compound in the absence of the quencher (nucleic acid).

-

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

K is the binding constant.

-

[Q] is the concentration of the nucleic acid.

-

-

Plot (F₀ - F) / F versus [Q]. The slope of the resulting linear plot will give the binding constant K.

-

Visualizations

Experimental Workflow

Caption: Workflow for analyzing nucleic acid interactions with this compound.

Interaction Mechanism

Caption: Proposed quenching mechanisms of this compound by nucleic acids.

Concluding Remarks

This compound serves as a fluorescent probe for nucleic acids primarily through a quenching mechanism. The detailed protocols provided herein offer a framework for researchers to investigate these interactions quantitatively. The differential quenching observed with various nucleotides suggests a potential for this molecule in studies requiring discrimination between purine- and pyrimidine-rich regions of nucleic acids. Further research is warranted to explore the full potential of this compound and its derivatives as fluorescent probes in molecular biology and drug development.

References

Application Notes and Protocols for Pteridine Profiling in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines are a class of heterocyclic compounds that are crucial for a wide range of biological processes.[1] As essential enzyme cofactors, they play a vital role in the synthesis of neurotransmitters (such as dopamine and serotonin), the production of nitric oxide, and amino acid metabolism.[2][3] The study of pteridine metabolism and signaling is critical for understanding the pathophysiology of numerous diseases, including neurological disorders, cardiovascular conditions, and cancer.[1][3] Altered pteridine levels have been linked to various malignancies and viral infections, highlighting their potential as diagnostic and therapeutic targets. This document provides detailed protocols for the extraction and profiling of pteridines in cultured cells, enabling researchers to investigate their roles in cellular signaling and to screen for potential therapeutic agents that modulate pteridine-dependent pathways.

Key Pteridine-Related Signaling Pathways

Tetrahydrobiopterin (BH4), a key pteridine, is an indispensable cofactor for aromatic amino acid hydroxylases (AAHs) and nitric oxide synthases (NOS). Deficiencies in BH4 can lead to severe health issues, including phenylketonuria. The biosynthesis of BH4 is tightly regulated through de novo, salvage, and recycling pathways.

The de novo pathway synthesizes BH4 from guanosine triphosphate (GTP) through the sequential action of three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydrobiopterin synthase (PTPS), and sepiapterin reductase (SR). The salvage pathway can regenerate BH4 from sepiapterin, while the recycling pathway reclaims BH4 after its oxidation during enzymatic reactions.

Figure 1: Pteridine biosynthesis and recycling pathways.

Quantitative Data Summary

The relative abundance of pteridine metabolites can vary significantly depending on the cell type and disease state. The following table summarizes generalized comparative data from the literature.

| Metabolite | Wild-Type Drosophila melanogaster (Relative Abundance) | Eye-Color Mutant Drosophila melanogaster (e.g., sepia) (Relative Abundance) | Normal Human Cell Line (Relative Abundance) | Cancer Cell Line (e.g., Breast Cancer) (Relative Abundance) |

| Sepiapterin | Low | High | Low | Variable |

| Biopterin | High | Low | High | Variable |

| Drosopterin | High (in eyes) | Absent or very low | Not applicable | Not applicable |

| Isoxanthopterin | Moderate | Low | Moderate | Elevated |

| Xanthopterin | Low | Variable | Low | Elevated |

| Neopterin | Low | Low | Low | Elevated |

Note: This is a generalized representation. Actual concentrations can vary based on specific cell lines and experimental conditions.

A study on non-small cell lung cancer A549 cells reported quantified intracellular pteridine levels ranging from 1 to 1000 nM.

Experimental Workflow for Pteridine Profiling

The following diagram outlines the general workflow for the extraction and analysis of pteridines from cultured cells.

Figure 2: Experimental workflow for pteridine profiling in cells.

Detailed Experimental Protocols

I. Pteridine Extraction from Cultured Mammalian Cells

This protocol provides a general guideline for the extraction of pteridines from mammalian cell lines.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 x g at 4°C

-

Nitrogen evaporator

Procedure:

-

Cell Culture: Grow cells to the desired confluency in standard cell culture conditions.

-

Metabolism Quenching: Rapidly wash the cells with ice-cold PBS to remove residual medium. Immediately add cold extraction solvent (e.g., 80% methanol) and incubate at -80°C for 15 minutes.

-

Cell Lysis and Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-